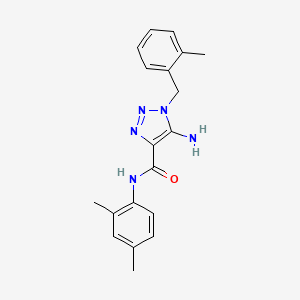

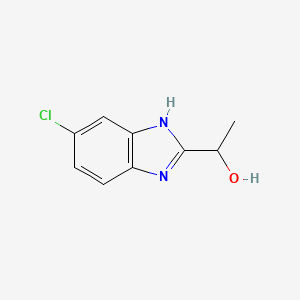

![molecular formula C10H24O3Si B2840351 2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol CAS No. 131326-39-1](/img/structure/B2840351.png)

2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol

Descripción general

Descripción

“2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol” is a chemical compound with the empirical formula C10H25NO2Si . It is also known by other synonyms such as “2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine” and has a CAS Number of 215297-17-9 . This compound is used as a cross-linking reagent in various applications .

Molecular Structure Analysis

The molecular weight of “this compound” is 220.38 g/mol . The InChI representation of this compound isInChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3 . The Canonical SMILES representation is CC(C)(C)Si(C)OCCOCCO . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.440 and a density of 0.887 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Shrinkage-Reducing Admixture for Cementitious Materials

This research outlines the synthesis of a shrinkage-reducing admixture (SRA) through ethoxylation, incorporating 2-butoxy ethanol and ethylene oxide. The SRA demonstrates a significant capacity to reduce the surface tension of solutions, thereby diminishing free drying shrinkage rates in mortar and concrete specimens. At a 2% dosage, it can decrease free drying shrinkage by 30-40% and autogenous shrinkage by 20-30% for mortar at specific intervals. Such advancements present a compelling case for the compound's utility in improving the physical properties of construction materials (B. Rong-bing & S. Jian, 2005).

Advanced Materials and Electrochemistry

In the domain of electrochemistry and materials science, the derivative "2-[2-(6-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)ethoxy]ethanol" has been synthesized and incorporated into axially disubstituted silicon phthalocyanines. These compounds, upon electrochemical examination, exhibited notable redox properties, which could potentially open new avenues in the development of electronic materials, photovoltaics, and sensors (Z. Bıyıklıoğlu, İpek Ömeroğlu, & Hakan Alp, 2016).

Viscosity and Interactions in Liquid Mixtures

Research into the viscosities of binary mixtures involving ethyl tert-butyl ether and alkoxyethanols, including derivatives similar to 2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol, explores the intricate intermolecular interactions within these mixtures. The findings contribute to a deeper understanding of solvent properties and their implications in various industrial and chemical processes (C. M. Kinart et al., 2006).

Chemical Synthesis and Protection of Hydroxyl Groups

In a foundational study, the protection of hydroxyl groups using tert-butyldimethylsilyl derivatives was explored. Such methodologies are crucial for the synthesis of complex organic molecules, including prostaglandins, by providing stable yet removable protective groups. This research underscores the versatility and importance of tert-butyldimethylsilyl-based compounds in synthetic organic chemistry (E. Corey & A. Venkateswarlu, 1972).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a useful organic compound used in life science research .

Mode of Action

It is often used as an intermediate in organic synthesis and pharmaceutical synthesis .

Biochemical Pathways

It’s worth noting that related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Pharmacokinetics

It’s known that the compound is slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .

Result of Action

It’s often used as an intermediate in organic synthesis and pharmaceutical synthesis, suggesting it may be involved in the production of various organic compounds .

Action Environment

The action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol can be influenced by environmental factors. It’s known to react slowly with moisture/water , indicating that its stability and efficacy could be affected by humidity. It’s also acid-sensitive , suggesting that pH levels could impact its action.

Análisis Bioquímico

Biochemical Properties

It is known to be an important intermediate in organic synthesis . It is often used as a modifier for organosilicon polymers, improving the interfacial properties and enhancing adhesion . It can also be used to prepare functional compounds such as surfactants and wetting agents .

Molecular Mechanism

It is known to participate in organic synthesis reactions

Temporal Effects in Laboratory Settings

It is known to react slowly with moisture/water , suggesting that it may have some stability in aqueous environments

Propiedades

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVVVUYQPMCVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131326-39-1 | |

| Record name | 2-(2-((TERT-BUTYLDIMETHYLSILYL)OXY)ETHOXY)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

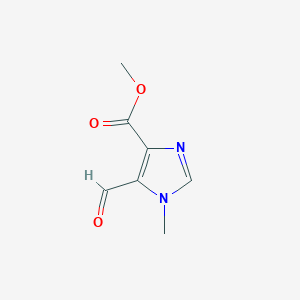

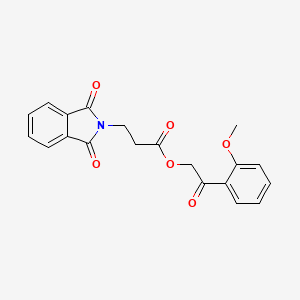

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

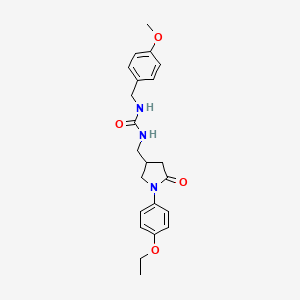

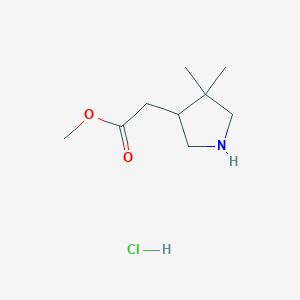

![Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2840272.png)

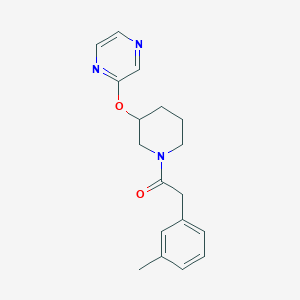

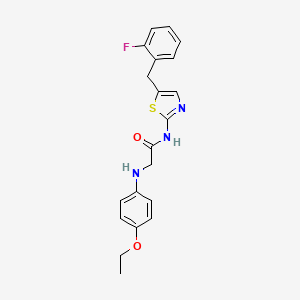

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)

![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)